Product packaging for Gly-Gly-Leu(Cat. No.:CAS No. 14857-82-0)

Gly-Gly-Leu

Cat. No.: B081303
CAS No.: 14857-82-0
M. Wt: 245.28 g/mol
InChI Key: XPJBQTCXPJNIFE-ZETCQYMHSA-N
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Description

Historical Context of Peptide Research

The journey into the world of peptides, short chains of amino acids linked by peptide bonds, is a story of pioneering scientific endeavor. At the turn of the 20th century, German chemist Emil Fischer laid the foundational groundwork for peptide chemistry. uni.luuni.lu In 1901, Fischer and Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine, and a year later, Fischer introduced the term "peptide". uni.luuni.lu His visionary work, which earned him a Nobel Prize, not only established the peptide bond theory but also foresaw the eventual synthesis of proteins. uni.luuni.lu

Progress in the field was gradual until the mid-20th century, which witnessed several landmark achievements. A pivotal moment came in 1953 with the chemical synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud, a feat that marked a new era in peptide research. uni.luuni.lu Around the same time, Frederick Sanger made a monumental contribution by sequencing the amino acid structure of insulin, providing the first definitive proof that proteins have a specific, genetically determined sequence. nih.govnih.gov This work, which also garnered a Nobel Prize, was crucial for understanding the relationship between a protein's primary structure and its biological function. nih.gov

The landscape of peptide synthesis was further revolutionized by R. Bruce Merrifield , who developed solid-phase peptide synthesis (SPPS) in the early 1960s. nih.gov This innovative method, for which he was awarded the Nobel Prize in Chemistry in 1984, dramatically simplified and accelerated the process of creating peptides and small proteins, making these molecules more accessible for research. nih.govnih.gov Merrifield's work, including the synthesis of bradykinin (B550075) and angiotensin, spurred significant advancements in biochemistry, pharmacology, and medicine. nih.gov

The Significance of Tripeptides in Biological Systems

Tripeptides, consisting of three amino acids, represent a fascinating class of molecules with diverse and significant biological roles. cenmed.com They are small enough to be relatively simple for structure-activity studies, yet complex enough to exhibit specific biological activities. nih.gov This makes them attractive candidates in various fields, including drug development, where they are explored for applications in oncology, gastroenterology, and metabolic disorders. nih.gov

One of the most well-known and vital tripeptides is glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), a cornerstone of cellular antioxidant defense systems. cenmed.comnih.gov It plays a critical role in protecting cells from damage by reactive oxygen species and is involved in detoxification processes. nih.gov Other naturally occurring tripeptides exhibit a range of functions; for instance, thyrotropin-releasing hormone (TRH) is a peptide hormone that stimulates the anterior pituitary, and certain lactotripeptides found in milk products act as ACE inhibitors. cenmed.com The minimal structure required for receptor-specific recognition in many biological systems is often a tripeptide, highlighting their importance as signaling molecules and targets for therapeutic design. researchgate.netfishersci.ca

Gly-Gly-Leu as a Model System in Biochemical and Molecular Biology Studies

The tripeptide this compound serves as a valuable model system in a variety of biochemical and molecular biology investigations due to its defined sequence and properties. It is frequently used in studies of peptide transport across biological membranes. For example, research on the guinea-pig small intestine has utilized this compound to investigate the kinetics and inhibition of dipeptide and tripeptide transport systems, providing insights into nutrient absorption.

In the field of enzymology, this compound and its derivatives are employed as substrates to characterize the activity and specificity of various proteases and peptidases. The cleavage of the peptide bonds within this compound by these enzymes can be monitored to determine kinetic parameters. For instance, modified versions of this compound, such as Z-Gly-Gly-Leu-pNA, serve as chromogenic substrates where the release of p-nitroaniline upon enzymatic cleavage can be easily quantified, making them essential tools for enzyme assays and inhibitor screening. wikipedia.org

Furthermore, the simple and well-defined structure of this compound makes it an excellent candidate for fundamental studies in molecular recognition. Recent research has explored the binding of this compound within the cavity of synthetic host molecules like cucurbit nih.govuril, providing insights into the forces that govern peptide-receptor interactions. rsc.org Such studies are crucial for understanding more complex biological recognition events and for the design of novel molecular sensors and drug delivery systems.

Overview of this compound's Emerging Research Areas

Research involving this compound continues to expand into new and exciting areas. One emerging application is in the study of protein synthesis and its regulation. A 2023 study on chicken intestinal epithelial cells demonstrated that Gly-Leu, a dipeptide component of the tripeptide, can promote protein synthesis by activating the mTOR signaling pathway. agriculturejournals.czagriculturejournals.cz This line of research suggests that specific small peptides like this compound could play roles in cellular growth and metabolism.

The field of drug delivery is another area where this compound and similar peptide sequences are finding new applications. Peptides are being increasingly used as linkers in drug-conjugate systems. These peptide linkers can be designed to be cleaved by specific enzymes that are overexpressed in target tissues, such as tumors. researchgate.net For example, the tetrapeptide Gly-Phe-Leu-Gly, which shares a similar motif with this compound, is a well-known linker that is cleaved by the lysosomal enzyme cathepsin B, enabling targeted drug release in cancer cells. fishersci.be The principles learned from these systems can be applied to the design of novel drug delivery vehicles incorporating this compound or its derivatives for enzyme-responsive therapeutic release.

The versatility of this compound as a building block in peptide synthesis also positions it at the forefront of protein engineering and the development of peptide-based therapeutics and biomaterials. chemimpex.com Its stability and compatibility with biological systems make it a valuable component in designing novel peptides with specific functions. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4 B081303 Gly-Gly-Leu CAS No. 14857-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJBQTCXPJNIFE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334464
Record name Glycylglycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14857-82-0
Record name Glycylglycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for Gly Gly Leu Synthesis and Derivatization

Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-Leu

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer resin. mdpi.com This method simplifies the purification process, as excess reagents and soluble by-products are removed by filtration and washing after each step. mdpi.com

The most prevalent strategy for SPPS is based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the incoming amino acid. mdpi.com The synthesis of this compound proceeds from the C-terminus to the N-terminus, starting with Leucine (B10760876) anchored to the solid support. ucdavis.edu The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.comnih.gov

The synthesis cycle for adding each glycine (B1666218) residue involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid (or growing peptide chain) using a piperidine solution. google.com

Washing: Thorough washing of the resin to remove the piperidine and by-products. nih.gov

Coupling: Addition of the next Fmoc-protected amino acid (Fmoc-Gly-OH), which is pre-activated by a coupling agent to facilitate the formation of the peptide bond. google.com

Washing: A final wash to remove excess reagents and by-products. nih.gov

This cycle is repeated for the second glycine residue and can be used to build much longer glycine-rich sequences. However, the synthesis of sequences containing multiple consecutive glycine residues can present challenges, such as the formation of deletion or addition byproducts. ucdavis.edu To mitigate this, the use of a pre-formed Fmoc-Gly-Gly-OH dipeptide unit can be employed to add two glycine residues in a single coupling step, which can improve the purity of the final product. ucdavis.edu

Optimizing the coupling and deprotection steps is critical for achieving high purity and yield. For the coupling reaction, a variety of activating reagents can be used. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/phosphonium (B103445) salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in combination with an additive like N-hydroxybenzotriazole (HOBt) or OxymaPure to enhance efficiency and suppress side reactions. ucdavis.eduacs.org The choice of coupling agent and reaction time, typically ranging from 30 to 90 minutes, is crucial for ensuring the complete formation of the peptide bond. ucdavis.educdnsciencepub.com

Deprotection of the Fmoc group is usually achieved with a 20-50% solution of piperidine in DMF. mdpi.com Reaction times are generally short, often under 30 minutes, to efficiently remove the Fmoc group without causing unwanted side reactions. cdnsciencepub.com Recent advancements have focused on "greener" approaches and cycle time reduction. One such strategy is in situ Fmoc removal, where the deprotection agent (e.g., piperidine or 4-methylpiperidine) is added directly to the coupling cocktail after the coupling reaction is complete. nih.govresearchgate.net This converts the traditional four-step cycle (coupling → washing → deprotection → washing) into a more efficient three-step process (coupling → deprotection → washing), significantly reducing solvent consumption and time. researchgate.net

The choice of solid support (resin) is dictated by the C-terminal functional group desired on the final peptide. For synthesizing a peptide with a C-terminal carboxylic acid, like this compound-OH, highly acid-sensitive resins such as 2-chlorotrityl chloride (2-Cl-Trt) resin are often preferred. ucdavis.eduacs.org The advantage of these resins is that the final peptide can be cleaved under very mild acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in dichloromethane), which preserves acid-labile side-chain protecting groups if necessary. nih.gov Other options include Wang resin, which requires stronger acidic conditions for cleavage. ucdavis.edu

If a C-terminal amide (this compound-NH₂) is the target, a resin such as the Rink amide resin is employed. nih.govnih.gov This resin releases the peptide as a C-terminal amide upon cleavage.

The final step in SPPS is the cleavage of the peptide from the resin, which is typically performed concurrently with the removal of any permanent side-chain protecting groups. This is accomplished using a cleavage cocktail, most commonly a high concentration of trifluoroacetic acid (TFA). bachem.com A typical cleavage mixture for a simple peptide like this compound is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). bachem.com TIS acts as a scavenger to trap reactive carbocations generated during the cleavage process, preventing unwanted side reactions. bachem.com After cleavage for a period of 1 to 3 hours, the crude peptide is precipitated from the TFA solution using cold diethyl ether. bachem.comgoogle.com

Optimization of Coupling and Deprotection Steps in this compound Synthesis

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SolPS), while older than SPPS, remains a viable method, particularly for large-scale synthesis of shorter peptides. In this approach, all reactions (coupling and deprotection) are carried out in a homogeneous solution. shimadzu.com Unlike SPPS, the intermediate products must be isolated and purified after each step, which can be more labor-intensive. shimadzu.com

The synthesis of this compound in solution would typically involve the coupling of protected amino acid derivatives, for example, coupling an N-terminally protected glycine (like Boc-Gly-OH or Z-Gly-OH) with a C-terminally protected leucine (like H-Leu-OMe). After purification, the N-terminal protecting group of the resulting dipeptide is removed, and the next protected glycine is coupled to form the full tripeptide. shimadzu.com Reagents like propylphosphonic anhydride (B1165640) (T3P®) have been shown to be effective and "green" coupling agents for solution-phase synthesis, promoting rapid and efficient peptide bond formation with water-soluble by-products. rsc.org

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines chemical methods with the use of enzymes as catalysts. This approach can offer high stereoselectivity and milder reaction conditions compared to purely chemical methods. Proteases like papain have been used to catalyze the polymerization of amino acid esters in aqueous media to form polypeptides. For instance, papain can catalyze the polymerization of glycine and leucine ethyl esters to produce poly(Gly-r-Leu). While often used for creating random copolymers or periodic polypeptides, specific tripeptides can also be targeted. Other enzymes, such as those from Lactobacillus delbrueckii, are known to be involved in the breakdown of proteins and the release of specific bioactive peptides, including those containing Gly-Leu sequences. The synthesis of this compound analogues has also been achieved by constructing a gene for the peptide, expressing it in a host like E. coli, and then using enzymes for subsequent modification, such as C-terminal amidation.

Chemical Derivatization Strategies for this compound

Once synthesized, the this compound tripeptide can be chemically modified to alter its properties or to conjugate it to other molecules. These derivatizations can target the N-terminal amine, the C-terminal carboxylic acid, or the side chain of the leucine residue.

Common derivatization strategies include:

N-Terminal Modification: The free amine at the N-terminus (glycine) can be acylated, for example, by acetylation with acetic anhydride to yield Ac-Gly-Gly-Leu. google.com It can also be coupled to other molecules. For instance, this compound has been conjugated to cyclopentadienyl (B1206354) complexes of rhenium and technetium to create radiopharmaceutical probes. This involves activating the carboxylic acid of the complex and reacting it with the N-terminal amine of the peptide. Derivatization with fluorogenic probes, such as a MeRho fluorophore, can be used to create substrates for enzyme assays. ucdavis.edunih.gov

C-Terminal Modification: The carboxylic acid at the C-terminus can be converted into an amide (this compound-NH₂), which neutralizes the negative charge and can alter the peptide's biological properties and stability. cdnsciencepub.comnih.gov This amidation is a common post-translational modification in nature and can be achieved synthetically, often by using an amide-forming resin during SPPS. cdnsciencepub.com

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), peptides and their constituent amino acids are often derivatized to improve volatility or detection. google.com For example, N-acetylation followed by methylation of the carboxylic acid produces N-acetyl amino acid methyl esters suitable for GC-mass spectrometry analysis. google.com For HPLC, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) or dansyl chloride is common.

N-terminal Derivatization for Spectroscopic Analysis

The chemical structure of the tripeptide this compound lacks a strong chromophore or fluorophore, making its direct detection by UV-Vis or fluorescence spectroscopy challenging. thermofisher.com To overcome this limitation, the N-terminal α-amino group of the peptide is often chemically modified with a labeling agent that contains a spectroscopically active moiety. This process, known as N-terminal derivatization, significantly enhances detection sensitivity. vanderbilt.edu

A classic method for N-terminal labeling is the use of Sanger's reagent, 2,4-dinitrofluorobenzene (DNFB). vanderbilt.edu This reagent reacts with the primary amine at the N-terminus of this compound, creating a dinitrophenyl (DNP) derivative. The DNP group possesses a distinct UV absorbance, allowing for detection after enzymatic digestion and analysis. vanderbilt.edu Another common derivatizing agent is dansyl chloride, which attaches a fluorescent dansyl group to the N-terminus. vanderbilt.edu This modification allows for highly sensitive detection using fluorescence spectroscopy, which generally offers lower detection limits and less background interference than absorption spectroscopy. vanderbilt.edu

The Edman degradation process, a cornerstone of protein sequencing, also relies on N-terminal derivatization. researchgate.netnih.gov In this method, the peptide is reacted with phenylisothiocyanate (PITC). nih.gov This reaction forms a phenylthiocarbamoyl-peptide, which can then be cleaved to release the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative. nih.gov The resulting PTH-amino acid is then identified, typically by HPLC with UV detection. researchgate.net This cyclic process allows for the sequential analysis of amino acids from the N-terminus. nih.gov

Furthermore, derivatization can improve fragmentation patterns during tandem mass spectrometric analysis, which facilitates more reliable sequencing of the peptide. researchgate.net By attaching a specific tag to the N-terminus, the resulting fragments in the mass spectrometer become more predictable and easier to identify. researchgate.net

Derivatization for Enhanced Detection in Analytical Techniques

Peptides like this compound can be highly hydrophilic, leading to poor retention on commonly used reversed-phase (RP) HPLC columns. thermofisher.com Derivatization with reagents that add hydrophobic moieties can increase the peptide's interaction with the stationary phase, thereby improving chromatographic separation. thermofisher.com

For mass spectrometry, especially with electrospray ionization (ESI), derivatization can dramatically increase signal intensity. google.com A common strategy involves modifying the peptide with a group that is easily protonated, such as a tertiary amine. google.comgoogle.com

Dansyl chloride , in addition to being fluorescent, contains a dimethylamino group that is readily protonated during ESI, leading to better signal. google.com

Dimethylformamide dimethylacetal (DMF-DMA) is another reagent that enhances detection in tandem mass spectrometry, particularly for peptides containing small amino acids like glycine. google.comgoogle.com

N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) introduces a tertiary amine that results in a robust mass signal. google.com

An even more effective approach is to introduce a permanent, fixed positive charge by forming a quaternary ammonium (B1175870) or phosphonium group. mdpi.com This "ionization tag" ensures the peptide is always charged, independent of pH, leading to significant improvements in ESI-MS sensitivity. mdpi.com For example, the N-terminal amino group can be modified through iodoacetylation followed by reaction with a tertiary amine. mdpi.com

The use of pyrylium (B1242799) salts, such as 2,4,6-triphenylpyrylium (B3243816), represents another advanced derivatization technique. shimadzu-webapp.eu This method was used to derivatize the dipeptide H-Gly-Leu-OH, a close relative of this compound. The derivatization resulted in a remarkably low limit of detection of just 1 attomole when analyzed in multiple reaction monitoring (MRM) mode, demonstrating a substantial increase in analysis sensitivity. shimadzu-webapp.eu

Derivatizing AgentPurpose of DerivatizationAnalytical Technique
Dansyl Chloride Adds a fluorescent tag and an easily protonated tertiary amine. vanderbilt.edugoogle.comFluorescence Spectroscopy, LC-MS
Phenylisothiocyanate (PITC) Forms a UV-active PTH-derivative for sequencing. nih.govHPLC-UV
Pyrylium Salts Adds a fixed positive charge, increasing ionization efficiency. shimadzu-webapp.euLC-MS/MS
Quaternizing Agents Introduces a permanent positive charge for enhanced MS signal. google.commdpi.comLC-MS

Glycinylation and Other Derivatization Techniques for Quantitative Studies

Chemical derivatization is a key enabling technology for quantitative studies of peptides and proteins by mass spectrometry. nih.gov These techniques often involve the use of stable isotope labels to create an internal standard for precise and accurate quantification.

One such technique is "glycinylation," which involves the chemical addition of a glycine tag. nih.gov This method was developed for the quantitation of lysine (B10760008) ubiquitination, where a di-glycine (GlyGly) remnant is left on a lysine residue after tryptic digestion. nih.govnih.gov To quantify the extent of this modification, unmodified lysine residues in a protein are chemically derivatized with a single glycine tag using a reagent like boc-glycine (B558421) anhydride. nih.gov This creates a structural homolog (Gly-tagged peptide) to the biologically derived GlyGly-tagged peptide. nih.gov Because the chemical properties of the mono-glycine and di-glycine tags are very similar, their mass spectrometric responses can be directly compared for relative quantitation. nih.govnih.gov This approach allows for the parallel identification and quantitation of modified sites within a biological sample. nih.gov

More broadly, derivatization with isotopically labeled reagents is a powerful strategy for quantitative proteomics and peptidomics. shimadzu-webapp.eu For instance, a tryptic digest can be analyzed using isotopically labeled 2,4,6-triphenylpyrylium salts. shimadzu-webapp.eu By using both the standard reagent and its ¹³C₄ isotopologue, isobaric (same nominal mass) peptides are generated from the sample and a standard, respectively. shimadzu-webapp.eu The relative abundance of the peptides can then be determined by comparing the signal intensity of the reporter ions that are generated during MS/MS fragmentation. shimadzu-webapp.eu This multiple isotope dilution technique allows for highly sensitive and accurate quantitation, as demonstrated in the analysis of biomarkers in clinical samples. shimadzu-webapp.eu

Structural and Conformational Analysis of Gly Gly Leu

Spectroscopic Characterization of Gly-Gly-Leu

Spectroscopic analysis is crucial for elucidating the structural and conformational properties of peptides. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Circular Dichroism (CD), and Mass Spectrometry (MS) offer complementary information regarding bond connectivity, secondary structure, and molecular weight.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. It provides information on through-bond and through-space atomic interactions, which are essential for defining the peptide's conformation.

Proton (¹H) NMR studies in solution provide detailed information about the chemical environment of each proton in the this compound tripeptide. The chemical shifts of the amide (NH), alpha-carbon (CαH), and side-chain protons are sensitive to the local conformation and solvent exposure. ias.ac.inacs.org For instance, in a study of the related tripeptide Leu-Gly-Gly in D₂O, the geminal backbone protons of the glycine (B1666218) residues were observed at chemical shifts of approximately 3.6 and 3.8 ppm. researchgate.net The sequence of amino acids in a peptide can be determined by analyzing the chemical shifts, as the removal of charge from terminal groups affects the chemical shifts of nearby protons. cdnsciencepub.com

The chemical shifts for the protons in this compound can be influenced by factors such as pH and the solvent used. nih.gov For example, studies on similar peptides have shown that amide NH chemical shifts are sensitive to solvent composition, providing a means to study solvent-dependent conformational transitions. ias.ac.inacs.org The table below shows typical ¹H NMR chemical shift ranges for the constituent amino acids, which can be used as a reference for assigning the spectrum of this compound.

Amino AcidProtonTypical Chemical Shift Range (ppm)
Glycine 3.890 - 3.958
H (Amide)8.327
Leucine (B10760876) 4.300
1.608
1.55 (approx.)
Hδ (CH₃)0.9 (approx.)
H (Amide)8.217

This table presents averaged chemical shift data from the Biological Magnetic Resonance Bank for Glycine and Leucine residues in various peptide environments and may not represent the exact shifts for this compound. bmrb.io

NMR data, particularly Nuclear Overhauser Effect (NOE) measurements, provide crucial distance constraints for determining the peptide's conformation. nih.gov NOEs identify protons that are close in space, which helps to define the peptide's folding pattern. ias.ac.in For short, flexible peptides like this compound, which may exist as an ensemble of conformations in solution, NMR provides population-weighted average structural information. nih.gov

Studies on related peptides have demonstrated that the conformation is highly dependent on the solvent. ias.ac.inacs.org For instance, a helical conformation might be adopted in a non-polar solvent like chloroform, while an unfolded state is favored in a polar solvent like DMSO. ias.ac.inacs.org The introduction of a D-amino acid into a peptide sequence can significantly alter its conformation, often disrupting helical structures. capes.gov.br The conformational analysis of cyclic peptides containing Gly and Leu residues has revealed the presence of specific turn structures, such as β-turns, which are important elements of secondary structure. nih.gov

FTIR spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups and secondary structure. fu-berlin.de For peptides, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. nih.govresearchgate.net

The amide I band, appearing between 1600 and 1700 cm⁻¹, is sensitive to the peptide's secondary structure. Different structural motifs like α-helices, β-sheets, and turns give rise to characteristic amide I frequencies. acs.org In D₂O, the amide I band is referred to as amide I' to distinguish it from the band in H₂O, as D₂O is often used to avoid interference from the water bending mode. nih.gov For example, studies on the related tripeptide Tyr-Gly-Gly have identified amide I components around 1630 cm⁻¹ and 1645 cm⁻¹, which are consistent with the presence of γ-turns. rsc.org The presence of hydrogen bonding significantly influences the amide I band, causing broadening. acs.org

The analysis of the amide I region in peptides can be complex due to overlapping bands from different conformations. Self-deconvolution and curve-fitting methods are often employed to resolve these components. rsc.org For instance, in a study of N-acetyl-l-Pro-l-Leu-Gly-NH₂, two broad bands around 3350 and 3290 cm⁻¹ in the NH stretching region were assigned to intramolecularly hydrogen-bonded NH groups in different conformers. acs.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and aromatic side chains. srce.hr This technique is widely used to estimate the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution. nih.gov

The far-UV region (below 250 nm) of the CD spectrum provides information about the peptide backbone conformation. srce.hr

α-helices typically show strong positive bands around 192 nm and two negative bands at approximately 208 and 222 nm.

β-sheets exhibit a negative band around 215-220 nm and a positive band near 195-200 nm. tulane.edu

Random coil or unordered structures are generally characterized by a strong negative band below 200 nm. nih.govpnas.org

The conformation of peptides, and thus their CD spectra, can be highly dependent on the solvent. For example, a glycine-leucine-rich peptide was found to have a random coil conformation in water, a β-sheet structure in methanol, and an α-helical conformation in a trifluoroethanol-water mixture. nih.gov Similarly, the substitution of an L-amino acid with its D-enantiomer can lead to significant conformational changes, for instance, from a β-sheet to a turn structure. scirp.org

Mass spectrometry is an essential technique for confirming the molecular weight of this compound and for elucidating its primary structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, often producing protonated molecular ions [M+H]⁺. bibliotekanauki.pl

In tandem mass spectrometry (MS/MS), the precursor ion (e.g., the [M+H]⁺ of this compound) is isolated and fragmented by collision-induced dissociation (CID). mdpi.com This process typically cleaves the peptide bonds, generating a series of b- and y-type fragment ions.

b-ions contain the N-terminus and are formed by cleavage of the peptide bond.

y-ions contain the C-terminus and are also formed by cleavage of the peptide bond.

The difference in mass between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The fragmentation patterns can sometimes be influenced by the presence of specific amino acids. mdpi.com For instance, the fragmentation of protonated leucine-containing peptides often involves the loss of the carboxyl group. diva-portal.org

1H NMR Studies of this compound in Solution

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Computational Chemistry and Molecular Modeling of this compound

Computational methods are powerful tools for exploring the vast conformational space of peptides. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights into the molecule's structure, stability, and dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometries and relative energies of different conformers of a molecule.

For peptides like this compound, DFT calculations can predict stable conformations by optimizing the molecular geometry. researchgate.netresearchgate.netresearchgate.net For instance, studies on similar dipeptides, such as Gly-Leu, have utilized DFT to calculate the optimized geometry and interaction energies. researchgate.netacs.org Research on cyclo(Gly-Leu) employed DFT with the B3LYP functional and a 6–31++G(d,p) basis set to identify stable conformers in the ground state. researchgate.netresearchgate.net This level of theory is also used to analyze vibrational spectra and intermolecular hydrogen bonding. researchgate.netresearchgate.net

DFT investigations have been applied to understand the hydrolysis of Gly-X dipeptides (where X can be Leu), revealing that the reaction rate is influenced by the steric bulk of the side chain. kuleuven.be These calculations help elucidate the binding of the dipeptide to a catalyst and the mechanism of peptide bond cleavage. kuleuven.be Furthermore, DFT combined with implicit solvent models has been used to accurately describe the zwitterionic state of dipeptides in aqueous solutions, which is crucial for understanding their behavior in biological environments. rsc.org

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular motion over time, offering insights into the conformational flexibility and interactions of peptides with their environment.

MD simulations have been instrumental in studying the conformational behavior of peptides containing this compound sequences. For example, simulations of a peptide fragment of elastin (B1584352), Boc-Gly-Val-Gly-Gly-Leu-OMe, revealed a high degree of flexibility with low energy barriers between different conformations, which is thought to contribute to the elasticity of the protein. nih.gov Similarly, MD simulations of the elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe have been used to model large-scale chain motions. nih.govtandfonline.com

In the context of protein-peptide interactions, MD simulations have been used to study the binding of non-natural nonapeptides, with leucine at position 3, to MHC class I proteins. iucr.orgnih.gov These simulations help in understanding the stability of the peptide-protein complex by analyzing properties like atomic fluctuations and solvent-accessible surface areas. iucr.orgnih.gov MD simulations have also been employed to investigate the aggregation of the dipeptide Leu-Gly in different solvent mixtures, showing how the solvent composition influences the shape and size of the aggregates. acs.org Furthermore, simulations have been used to explore the secondary structure of poly(Gly-Gly-X) motifs found in spider silk, indicating that these regions are largely disordered. mdpi.com

The conformational energy landscape of a peptide describes the relative energies of its different spatial arrangements. Identifying the low-energy conformations is key to understanding its most probable structures.

Computational studies on peptides containing Gly-Gly sequences show a preference for certain conformations. For instance, analyses of glycyl residues in proteins reveal a significant clustering of conformations in the bridge region of the Ramachandran plot. ias.ac.in Theoretical studies on Pro-Leu-Gly-NH2 have focused on determining the preference for specific types of β-turn conformations. pnas.org

For peptides with Gly-X sequences, the bulkiness of the X side chain significantly influences the conformational landscape and the rate of processes like hydrolysis. kuleuven.be The energy landscapes of denatured proteins, which can contain such sequences, suggest that regions destined to form β-strands are energetically disfavored in the unfolded state. nih.gov Molecular mechanics calculations on Boc-Gly-Leu-NMe and Boc-Gly-Leu-Gly-NMe have been used to determine their low-energy conformers and the distribution of torsional angles and hydrogen bonds. rsc.org

The conformation of a peptide is highly sensitive to its environment, particularly the solvent. Hydrogen bonding, both intramolecular and with solvent molecules, plays a critical role in stabilizing different structures.

The solvent can dramatically alter the conformational preferences of peptides. For example, studies on tripeptides have shown that aqueous solvents preferentially stabilize α-helical conformations over β-sheets. acs.org The polarity of the solvent influences the formation of intramolecular hydrogen bonds, which are crucial for stabilizing structures like β-turns and helices. researchgate.netnih.gov In less polar solvents, intramolecular hydrogen bonds are more favored, leading to more compact, folded structures. nih.gov Conversely, in polar, hydrogen-bonding solvents like water or DMSO, the peptide backbone can form hydrogen bonds with the solvent, which can disrupt intramolecular interactions and favor more extended conformations. nih.govnih.govrsc.orgaps.org

MD simulations of peptides in different solvents have provided detailed insights into these effects. For instance, simulations of a trialanine peptide in aqueous sodium halide solutions have shown how ions can interact with the peptide and influence its conformation. rsc.org The aggregation of Leu-Gly in alcohol-water mixtures is also a clear example of how solvent composition dictates the intermolecular interactions and resulting structures. acs.org In the context of protein structure, the solvation of glycyl residues has been analyzed, showing that only about a third of them are located on the protein surface. ias.ac.in

Prediction of Preferred Conformations and Energy Landscapes

X-ray Crystallography of this compound and its Analogues

For example, the crystal structure of racemic dipeptide glycyl-DL-leucine has been determined at 120K. nih.gov Studies on larger peptides, such as a 17-residue peptide containing a this compound segment, have revealed how this sequence can be incorporated into larger secondary structures like α-helices. pnas.org In another example, an octapeptide containing a central Gly-Gly segment was found to form a 3(10)-helix in the solid state. nih.gov

The conformation of peptides in the crystalline state is influenced by packing forces and intermolecular interactions, such as hydrogen bonding within the crystal lattice. nih.gov It is important to note that the conformation observed in a crystal may not be the only one present in solution, where the peptide has more conformational freedom. However, crystal structures provide a high-resolution snapshot of a stable, low-energy conformation. For instance, the crystal structure of [Leu]ascidiacyclamide, an analogue where an isoleucine is replaced by leucine, revealed a square-like conformation. nih.gov

Enzymatic Interactions and Degradation of Gly Gly Leu

Gly-Gly-Leu as a Substrate for Proteolytic Enzymes

This compound serves as a substrate for several enzymes that hydrolyze peptide bonds. The identification and characterization of these enzymes, along with the kinetics and specificity of their actions, are crucial for understanding the peptide's biological fate.

A variety of enzymes have been identified that can cleave this compound. In the small intestine of monkeys, a "master" dipeptidase, also known as glycyl-L-leucine hydrolase, has been purified and shown to have broad substrate specificity, though its primary action is on dipeptides. nih.govnih.gov This enzyme, however, is distinct from those that would cleave the tripeptide this compound.

In human kidney, a multicatalytic endopeptidase (ME) has been identified that exhibits chymotrypsin-like activity and can hydrolyze a synthetic substrate with a similar sequence, Z-Gly-Gly-Leu-pNA. nih.gov This suggests that ME could potentially cleave this compound. Additionally, studies in rat small intestine have shown that the absorption of this compound is accompanied by its hydrolysis, with hydrolase activity present in both the cytosolic and membrane fractions of mucosal homogenates. tandfonline.com

Bacterial enzymes also demonstrate the ability to degrade related structures. For instance, Agrobacterium radiobacter produces two distinct enzymes, a cyclo(Gly-Leu)ase and a dipeptidase, that work in tandem to hydrolyze cyclo(Gly-Leu) into its constituent amino acids, with the dipeptidase acting on the resulting dipeptides. researchgate.net

The kinetics of this compound hydrolysis have been investigated for various enzymes. For the multicatalytic endopeptidase from human kidney, the specificity constant (kcat/Km) for the substrate Z-Gly-Gly-Leu-pNA was determined to be 6.7 x 10³ M⁻¹s⁻¹. nih.gov This value provides insight into the efficiency of the enzyme in cleaving a substrate with a this compound sequence.

In studies of monkey small intestine, two saturable transport processes for glycyl-L-leucine were identified, each with its own affinity constant (Kt). portlandpress.com While this pertains to the dipeptide, it highlights the kinetic parameters involved in the interaction of similar peptide structures with intestinal enzymes and transporters. The hydrolysis of glycyl-L-leucine in these preparations was also shown to be inhibited by various amino acids, indicating a competitive interaction at the enzyme's active site. portlandpress.com

Furthermore, research on the hydrolysis of simple glycine (B1666218) peptides in hydrochloric acid provides a non-enzymatic baseline for comparison. The rates of hydrolysis were found to vary depending on the specific amino acid sequence, with variations in both the heat and entropy of activation influencing the reaction rates. acs.org

The amino acid sequence of a peptide plays a critical role in determining its susceptibility to enzymatic cleavage. For instance, dipeptidyl peptidase-IV (DPP-IV) inhibitory activity is highly dependent on the peptide's amino acid sequence, which dictates its interaction with the enzyme's active sites. mdpi.com Generally, peptides with hydrophobic amino acids at the N-terminal position show enhanced binding to DPP-IV. mdpi.com

The specificity of proteases is also evident in their cleavage patterns. For example, γ-secretase, an enzyme involved in the production of amyloid-beta peptides, demonstrates a preference for cleaving substrates in three amino acid increments, a mechanism driven by three distinct amino-acid-binding pockets in its active site. nih.govelifesciences.orgnih.gov Similarly, papain, a cysteine protease, shows a significantly higher rate of hydrolysis for a hexapeptide substrate compared to a pentapeptide, underscoring the importance of secondary enzyme-substrate interactions. nih.gov

The position of specific amino acids within a peptide can also block or promote cleavage. For example, the presence of a proline residue can often block the action of trypsin, depending on the adjacent amino acids. expasy.org Conversely, certain proteases, like human rhinovirus (HRV) type 14 3C protease, have very specific recognition sites, such as Leu-Glu-Val-Leu-Phe-Gln/Gly-Pro, and cleave between specific residues within that sequence. genscript.com

Kinetics of this compound Enzymatic Hydrolysis

Mechanisms of this compound Degradation in Biological Systems

The degradation of this compound in biological systems involves its participation in metabolic pathways and its potential modification through processes like glycation, which can affect its stability.

This compound is recognized as a metabolite in organisms such as Homo sapiens and Drosophila melanogaster. nih.govebi.ac.uk Its metabolic journey is intertwined with protein synthesis and degradation pathways. In chicken intestinal epithelial cells, both Gly-Gly and Gly-Leu have been shown to promote cell proliferation and protein synthesis, suggesting their active role in cellular metabolism. agriculturejournals.czagriculturejournals.czresearchgate.net This involves the activation of signaling pathways like the mTOR pathway, which is crucial for protein synthesis. agriculturejournals.czagriculturejournals.cz

The tripeptide can be utilized in research to understand these metabolic pathways and potentially develop targeted treatments. chemimpex.com Studies on the glycine-based tripeptide DT-109 (this compound) have shown its effectiveness in reducing atherosclerosis and metabolic dysfunction-associated steatohepatitis in animal models, highlighting its interaction with metabolic and antioxidant pathways. researchgate.net

Glycation is a non-enzymatic reaction between sugars and the amino groups of proteins or peptides, which can lead to the formation of advanced glycation end products (AGEs). tum.de This process can alter the structure and stability of peptides.

Research on the glycation of leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), a peptide with a similar C-terminal sequence to this compound, has shown that N-terminal glycation significantly increases its proteolytic stability. nih.gov While native leucine-enkephalin is rapidly degraded in human serum, its glycated form is much more stable. nih.gov This suggests that glycation could similarly affect the stability of this compound by protecting it from enzymatic degradation.

The susceptibility of a peptide to glycation is also influenced by its amino acid sequence. tum.de Studies have indicated a preference for certain amino acids, such as valine, isoleucine, and leucine (B10760876), at the N-terminal positions of glycated peptides. tum.de

Investigating Metabolic Pathways Involving this compound

This compound in Biomaterial Degradation Studies

The tripeptide sequence this compound has been strategically employed in the design of intelligent biomaterials, particularly those intended to degrade in response to specific enzymatic activity. This targeted degradation is crucial for applications such as tissue engineering and controlled drug delivery, where the biomaterial's erosion and subsequent clearance from the body must be predictable and synchronized with healing processes or therapeutic windows.

A notable application of the this compound sequence is in the creation of enzymatically erodible hydrogels. nih.govnih.govwikipedia.org Hydrogels are highly attractive for biomedical uses due to their high water content, biocompatibility, and tunable mechanical properties that can mimic soft tissues. nih.gov However, many common hydrogel-forming polymers, like poly(hydroxyethyl methacrylate) (PHEMA), are not inherently biodegradable under physiological conditions. nih.gov

To confer biodegradability, researchers have designed hydrogel networks where the cross-linking elements contain specific enzyme-sensitive peptide sequences. nih.govnih.gov In one such design, hydrogels were synthesized from PHEMA and cross-linked with poly(ethylene oxide) (PEO) chains that incorporated the this compound tripeptide sequence. nih.govnih.govwikipedia.orgnih.gov This particular sequence was chosen for its known susceptibility to cleavage by certain proteases, such as the bacterial enzyme subtilisin. nih.govnih.govwikipedia.orgnih.gov

The fundamental principle of this design is that the hydrogel remains stable in a standard physiological environment but will degrade when exposed to the target enzyme. nih.govnih.gov The enzyme acts as a biological trigger, hydrolyzing the peptide bonds within the this compound sequence of the cross-linker. nih.gov This cleavage breaks apart the hydrogel network, leading to its complete erosion and the release of smaller, non-toxic polymer fragments. nih.govnih.govwikipedia.org Studies demonstrated that these PHEMA/PEO-Gly-Gly-Leu hydrogels were indeed stable in buffer solutions but underwent total degradation over time when incubated with subtilisin. nih.govnih.govwikipedia.orgnih.gov The rate of degradation can be influenced by factors such as the concentration of the cleavable peptide within the gel matrix. nih.gov This approach exemplifies a powerful strategy for creating "smart" biomaterials whose degradation is not random but is instead initiated by a specific biological cue. nih.gov

The enzyme-triggered degradation of hydrogels containing this compound sequences provides a sophisticated mechanism for the controlled release of therapeutic agents. nih.govnih.govwikipedia.org When a drug is physically encapsulated within such a hydrogel, its release is directly coupled to the erosion of the polymer matrix. nih.govnih.gov In the absence of the target enzyme, the drug remains trapped. Upon introduction of the enzyme, the cleavage of the this compound linkers causes the hydrogel to break down, releasing the entrapped drug in a controlled manner. nih.govnih.govwikipedia.org

This mechanism is particularly advantageous for targeted drug delivery. nih.gov For instance, certain disease sites, such as tumors or areas of inflammation, exhibit elevated levels of specific proteases like matrix metalloproteinases (MMPs) or cathepsins. researchgate.netepa.govcnr.it By designing a hydrogel with a peptide linker cleaved by these specific enzymes, drug release can be localized to the pathological tissue, enhancing therapeutic efficacy while minimizing systemic side effects. nih.gov

The principle of using a protease-sensitive peptide linker is a well-established strategy in the broader field of drug delivery. researchgate.netnih.gov For example, the related sequence Gly-Phe-Leu-Gly is a classic linker used in antibody-drug conjugates, designed to be cleaved by cathepsin B within tumor cells to release a potent cytotoxic agent. researchgate.netcnr.it Similarly, other peptide sequences where cleavage occurs at a Leu-Gly bond have been incorporated into drug conjugates for targeted release by MMPs. epa.gov The use of this compound in erodible hydrogels is a direct extension of this concept, where the peptide's cleavage controls the degradation of a larger drug-carrying matrix, making it a promising platform for advanced drug-delivery systems. nih.govnih.gov

Biological Activities and Physiological Roles of Gly Gly Leu

Gly-Gly-Leu in Cellular Signaling and Processes

This compound participates in the intricate network of cellular signaling, influencing fundamental processes such as enzyme activity, cell survival, and protein synthesis. Peptides containing glycine (B1666218) and leucine (B10760876) have been shown to play roles in cellular signaling and can act as substrates for various enzymes. smolecule.com

Modulation of Enzyme Activity by this compound

Research indicates that peptides similar to this compound can modulate the activity of certain enzymes. smolecule.com For instance, a fluorogenic assay using a tripeptide substrate, MeRho-Lys-Gly-Leu(Ac), demonstrated how chemical modifications to amino acid residues within a peptide sequence can influence the proteolytic activity of enzymes like trypsin. mdpi.com This suggests that the sequence and structure of peptides like this compound are crucial for their interaction with and modulation of enzyme function. Furthermore, studies on Thermus maltogenic amylase have shown that mutations in the amino acid sequence near the active site, including substitutions involving glycine and leucine, can alter the enzyme's hydrolyzing and transglycosylation activities. jmb.or.kr

Impact on Cell Proliferation and Apoptosis

The components of this compound, particularly leucine, are known to influence cell proliferation and apoptosis. Studies on chicken intestinal epithelial cells (IECs) have shown that Gly-Gly and Gly-Leu can promote cell proliferation. agriculturejournals.cz Specifically, treatment with Gly-Gly and Gly-Leu increased the viability of IECs and altered the cell cycle by increasing the proportion of cells in the G1 phase and decreasing the proportion in the S phase. agriculturejournals.czresearchgate.net This indicates a role for these peptides in regulating cell growth. While direct studies on this compound and apoptosis are limited, peptides with similar compositions have been noted to influence cellular processes such as apoptosis. smolecule.com

Activation of mTOR Signaling Pathway and Protein Synthesis

A significant role of this compound and its constituent amino acids is the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis. Research has demonstrated that both glycine and leucine can activate the mTOR pathway. agriculturejournals.czmedchemexpress.com In chicken intestinal epithelial cells, both Gly-Gly and Gly-Leu were found to significantly increase the protein expression of phosphorylated mTOR (p-mTOR) and its downstream effector, phosphorylated S6K1 (p-S6K1). agriculturejournals.czresearchgate.netagriculturejournals.cz This activation of the mTOR pathway stimulates protein synthesis. agriculturejournals.czresearchgate.netagriculturejournals.cz Further studies have shown that Gly-Gly and Gly-Leu significantly increase the mRNA expression of mTOR and its downstream signaling molecules, S6K1 and 4EBP1, in chicken IECs. agriculturejournals.cz Leucine, a key component of this compound, is particularly known for its ability to stimulate protein synthesis in various tissues, including muscle and intestinal cells, through the mTOR pathway. agriculturejournals.czresearchgate.net

Table 1: Effect of Gly-Gly and Gly-Leu on mTOR Signaling in Chicken Intestinal Epithelial Cells

Treatment p-mTOR Protein Expression p-S6K1 Protein Expression mTOR mRNA Expression S6K1 mRNA Expression 4EBP1 mRNA Expression
Control Baseline Baseline Baseline Baseline Baseline
Gly-Gly Significantly Increased agriculturejournals.czresearchgate.netagriculturejournals.cz Significantly Increased agriculturejournals.czresearchgate.netagriculturejournals.cz Significantly Increased agriculturejournals.cz Significantly Increased agriculturejournals.cz Significantly Increased agriculturejournals.cz

Role in Cellular Amino Acid Biosynthesis and Transport Pathways

Transcriptome sequencing of chicken intestinal epithelial cells treated with Gly-Gly and Gly-Leu revealed that differentially expressed genes were mainly enriched in cellular amino acid biosynthesis and transport signal pathways. agriculturejournals.czresearchgate.netagriculturejournals.cz This suggests that these peptides play a role in regulating the internal synthesis and movement of amino acids within cells. The transport of small peptides and their constituent amino acids across cell membranes is a complex process involving various transporters. For example, the proton-coupled amino acid transporter SLC36A1 has been shown to transport dipeptides like Gly-Gly. nih.gov Leucine is known to influence the transport and tissue distribution of other amino acids. ucr.ac.cr

This compound as a Nutritional Signal Regulator

This compound and similar small peptides act as nutritional signals, informing the cell of the availability of amino acids and thereby regulating metabolic processes. Studies have shown that both Gly-Gly and Gly-Leu can serve as nutritional signal regulators to promote the synthesis of proteins in intestinal epithelial cells. agriculturejournals.czresearchgate.net This signaling role is largely mediated through the activation of the mTOR pathway, which is highly responsive to nutrient availability. agriculturejournals.czresearchgate.net

This compound in Cardiovascular Health Research

Recent research has highlighted the potential therapeutic role of the tripeptide this compound, also known as DT-109, in cardiovascular health. nih.gov Studies have indicated that glycine, a component of this tripeptide, is associated with a lower risk of coronary heart disease. nih.gov A study on nonhuman primates demonstrated that DT-109 (this compound) can attenuate atherosclerosis and vascular calcification. researchgate.netresearchgate.net This glycine-based treatment was found to ameliorate non-alcoholic fatty liver disease (NAFLD) symptoms by enhancing fatty acid oxidation and glutathione (B108866) synthesis, as well as modulating the gut microbiome. nih.gov The vasoprotective effects of glycine are partly attributed to its ability to attenuate the formation of macrophage foam cells, a key event in the development of atherosclerosis. frontiersin.org

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 167909
Glycine 750
Leucine 6106
mTOR Not Applicable
S6K1 Not Applicable
4EBP1 Not Applicable
Trypsin 96061175
Glutathione 124886
MeRho-Lys-Gly-Leu(Ac) Not Available

Attenuation of Atherosclerosis and Vascular Calcification by this compound

Recent studies have demonstrated that the glycine-based tripeptide DT-109 (this compound) can effectively reduce the development of atherosclerosis and vascular calcification. news-medical.netnih.govresearchgate.net In a study involving nonhuman primates fed a cholesterol-rich diet, oral administration of DT-109 significantly suppressed the formation of atherosclerotic plaques in both the aorta and coronary arteries. news-medical.netresearchgate.netresearchgate.net

Pathological examinations revealed that treatment with DT-109 led to a reduction in the macrophage content within the lesions and decreased calcification. researchgate.net Atherosclerosis, characterized by the buildup of plaques in arteries, and the subsequent vascular calcification, which causes arterial stiffening, are major contributors to cardiovascular events. news-medical.netnews-medical.netahajournals.org The ability of this compound to mitigate these two processes suggests its potential as a therapeutic agent for advanced atherosclerosis. news-medical.netresearchgate.net

Table 1: Effects of DT-109 (this compound) on Atherosclerosis and Vascular Calcification in Nonhuman Primates

Parameter Observation Source(s)
Atherosclerotic Lesion Formation Significantly suppressed in the aorta and coronary arteries. news-medical.netresearchgate.net
Lesional Macrophage Content Reduced with DT-109 treatment. researchgate.net
Vascular Calcification Inhibited; a critical factor in arterial stiffening. news-medical.netresearchgate.net
Pro-inflammatory Factors Downregulated expression of NLRP3, AIM2, and CASP1. researchgate.net
Oxidative Stress Factors Downregulated expression of NCF2 and NCF4. researchgate.net
Osteogenic Factors Downregulated expression of RUNX2, COL1A1, MMP2, and MMP9. researchgate.net
Smooth Muscle Cell Contraction Markers Upregulated expression of ACTA2, CNN1, and TAGLN. researchgate.net

Mechanisms of Action in Cardiovascular Protection, e.g., Glutathione Biosynthesis and Antioxidant Effects

The protective cardiovascular effects of this compound are largely attributed to its ability to induce the biosynthesis of glutathione (GSH), a major endogenous antioxidant. nih.govnih.gov Studies have shown that DT-109 treatment boosts glutathione formation in mononuclear cells. nih.gov Glutathione plays a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in the pathogenesis of vascular calcification. nih.gov

In mouse models of atherosclerosis, DT-109 treatment was found to significantly reduce atherosclerotic plaques and aortic superoxide (B77818) levels, independent of any lipid-lowering effects. nih.gov This highlights the importance of its antioxidant activity. nih.gov By enhancing the synthesis of glutathione, this compound helps to counteract the oxidative stress that drives the inflammatory processes and cellular damage characteristic of atherosclerosis. nih.govnih.gov

Influence on Inflammatory Responses

This compound has demonstrated significant anti-inflammatory properties. nih.govnih.gov Research indicates that DT-109 treatment downregulates the expression of several pro-inflammatory factors, including NLRP3, AIM2, and CASP1, in the coronary arteries of nonhuman primates. researchgate.net The NLRP3 inflammasome, in particular, is a key player in vascular calcification and chronic inflammation associated with atherosclerosis. news-medical.netresearchgate.net

Potential Therapeutic Applications of this compound

The unique biochemical properties of this compound make it a versatile component in the development of novel therapeutic strategies. chemimpex.com Its stability and ability to mimic natural peptides are valuable assets in pharmaceutical research and biotechnology. chemimpex.com

Design of Peptide-Based Therapeutics Utilizing this compound

This compound serves as a valuable building block in the design and synthesis of more complex peptide-based therapeutics. chemimpex.com The process of creating peptide-based drugs often involves optimizing a lead peptide sequence through modifications to enhance its stability, efficacy, and target specificity. rsc.org The inclusion of stable tripeptides like this compound can be a key strategy in this optimization process. chemimpex.comrsc.org Its structure can be incorporated into larger peptide chains to create drugs that can target specific biological processes with high precision. chemimpex.com

Enhancing Bioavailability of Therapeutic Agents

A significant challenge in drug development, particularly for peptide-based drugs, is their poor oral bioavailability due to degradation by enzymes in the gastrointestinal tract and limited absorption. frontiersin.orgnih.gov this compound is being explored for its potential to enhance the bioavailability of therapeutic agents. chemimpex.com One approach is the creation of prodrugs, where a therapeutic agent is chemically linked to a carrier molecule like a peptide to improve its absorption and stability. hilarispublisher.com Strategies such as glycosylation, or the attachment of sugar molecules, can also be employed to improve the membrane permeability and proteolytic stability of peptide drugs. nih.gov

This compound as a Component in Drug Delivery Systems

This compound can be incorporated into sophisticated drug delivery systems (DDS) to improve the targeted delivery and effectiveness of therapeutic agents. chemimpex.com Peptide-based DDS are advantageous due to their biocompatibility and low toxicity. nih.govmdpi.com For instance, peptides can be used as linkers in drug-polymer conjugates. A well-known example is the Gly-Phe-Leu-Gly (GFLG) sequence, which is designed to be cleaved by cathepsin B, an enzyme often overexpressed in tumor environments, allowing for site-specific drug release. nih.govmdpi.com While not identical, the principle of using specific peptide sequences like this compound as cleavable linkers in response to disease-specific enzymes is a promising area of research for creating targeted therapies. mdpi.comresearchgate.netrsc.org

Analytical Methodologies for Gly Gly Leu Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Gly-Gly-Leu Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of small peptides like this compound. lcms.cz It is frequently employed for the separation and quantification of dipeptides and tripeptides. shodex.com The versatility of HPLC allows for various configurations, including different column chemistries and detection methods, to suit specific analytical needs. lcms.cz For instance, reversed-phase HPLC is a common approach for peptide separations. lcms.czresearchgate.net

In a specific application, dipeptides and tripeptides, including this compound, were analyzed using a polymer-based HILICpak VC-50 2D column with LC/MS detection. shodex.com The method demonstrated that peptides with basic amino acids tend to have longer retention times. shodex.com Another study highlighted the use of reversed-phase HPLC with acidic acetonitrile (B52724) gradients for separating unmodified and glycated peptides. researchgate.net

HPLC with Laser-Induced Fluorescence (LIF) Detection

For enhanced sensitivity in detecting trace amounts of peptides, HPLC can be coupled with Laser-Induced Fluorescence (LIF) detection. This technique often involves the derivatization of the analyte with a fluorescent tag. While direct application on this compound is not extensively documented in the provided results, the principle is well-established for peptides and amino acids. nih.govresearchgate.net The use of fluorescent labels allows for highly sensitive detection, making it a valuable tool for analyzing low-concentration samples. researchgate.net For instance, a CE-LIF method was developed for the measurement of total plasma thiols, which involved derivatization with 5-iodoacetamidofluorescein (5-IAF). nih.gov

HPLC Coupled with Mass Spectrometry (MS) Detection

The combination of HPLC with Mass Spectrometry (LC-MS) is a powerful tool for the analysis of small peptides, offering both separation and structural identification. nih.govnih.gov This technique has been successfully applied to the quantification of various peptides in complex matrices. nih.gov For instance, an LC-MS method was developed for the quantification of Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) in cerebrospinal fluid, demonstrating the sensitivity and accuracy of the approach. nih.gov

In the context of this compound and similar oligopeptides, LC-MS/MS provides a high degree of specificity and is capable of simultaneously quantifying multiple analytes. A method for analyzing 31 different cyclic dipeptides (DKPs), including cyclo(-Gly-Leu), was established using LC-MS/MS, showcasing its utility for comprehensive peptide profiling. tandfonline.comtandfonline.com The optimization of parameters such as cone voltage and collision energy is crucial for achieving satisfactory detection limits. tandfonline.com Tandem mass spectrometry (MS/MS) is particularly useful for profiling small peptides, though the limited number of fragment ions can sometimes pose a challenge for unambiguous identification. researchgate.net

Ion-Pair Chromatography for this compound and Oligomers

Ion-pair chromatography is a valuable technique for the analysis of underivatized small peptides, including isomers that can be challenging to separate by other means. nih.gov This method involves the addition of an ion-pairing reagent to the mobile phase to enhance the retention and separation of charged analytes on a reversed-phase column. nih.govmdpi.com

A study demonstrated the quantitative analysis of glycine (B1666218) and its oligomers (up to 14 residues) using ion-pair high-performance liquid chromatography (IP-HPLC). acs.org This method is particularly relevant for origins-of-life research where complex mixtures of oligomers are often produced. acs.org The separation of isomer and isobar dipeptides, such as Gly-Ile and Gly-Leu, has been achieved using ion-pair reversed-phase liquid chromatography coupled with electrospray mass spectrometry. nih.gov Perfluorinated carboxylic acids are often used as ion-pairing reagents in these separations. nih.gov

Table 1: HPLC Methods for this compound and Related Peptides

Technique Column Type Detection Method Key Findings
HILIC Polymer-based HILICpak VC-50 2D ESI-MS Effective for separating di- and tripeptides; basic peptides show longer retention. shodex.com
Reversed-Phase HPLC C18 UV Used for separating unmodified and glycated peptides. researchgate.net
LC-MS Reversed-phase C12 MS Sensitive and accurate quantification of peptides in biological fluids. nih.gov
LC-MS/MS Reversed-phase C18 MS/MS Simultaneous quantification of multiple cyclic dipeptides. tandfonline.com
Ion-Pair HPLC Octadecyl silica (B1680970) ESI-MS Separation of isomeric/isobaric dipeptides using perfluorinated carboxylic acids. nih.gov

Capillary Electrophoresis (CE) for this compound Separation

Capillary Electrophoresis (CE) is another high-resolution separation technique suitable for the analysis of peptides like this compound. cas.czbibliotekanauki.plresearchgate.net CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.govlcms.cz

A study demonstrated the rapid analysis of peptides, including Gly-Gly-L-Leu, using CE coupled with electrospray ionization-mass spectrometry (CE-ESI-MS). nih.gov By using a chemically modified fused-silica capillary, the analysis time for four peptides was significantly reduced to 5.6 minutes compared to 20 minutes in a bare-fused silica capillary. nih.gov This method provides high separation power, good repeatability, and stability. nih.gov CE has also been utilized to resolve a wide range of amino acids, including leucine (B10760876) and glycine, for applications such as biosignature detection in extraterrestrial samples. acs.orgresearchgate.net

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques in MS

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two common ionization techniques used in mass spectrometry for the analysis of peptides. ESI is particularly well-suited for coupling with liquid chromatography (LC) and capillary electrophoresis (CE), allowing for the analysis of analytes in solution. nih.govbibliotekanauki.pl ESI-MS has been used to analyze the products of protein and peptide glycation. bibliotekanauki.pl

MALDI-Time of Flight (TOF) MS is a powerful technique for the rapid analysis of peptide and protein samples. rsc.orgmdpi.com It has been used to identify oligopeptides by generating a mass spectrum of the sample mixed with a matrix. rsc.org While MALDI is a soft ionization technique, some fragmentation can occur. nih.gov Derivatization of peptides can be employed to enhance their signal in MALDI-MS. nih.gov For example, introducing an arginine-containing tag to the C-terminus of a peptide can significantly improve its ionization efficiency. nih.gov

Advanced Spectroscopic Techniques for Trace Analysis

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides detailed information about the chemical structure and conformation of peptides. fu-berlin.dersc.org These techniques are sensitive to the peptide backbone conformation and the interactions of the peptide with its environment. fu-berlin.deacs.org

Raman spectroscopy has been used to study the conformational properties of tripeptides. nih.gov The amide I band in the Raman spectrum is particularly sensitive to the secondary structure of the peptide. nih.govnih.gov Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed on a nanostructured metal surface, allowing for the detection of trace amounts of analytes. nih.govoptica.org SERS has been applied to the study of amino acids and their homodipeptides on colloidal silver and gold surfaces. nih.govoptica.org

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 123891
Glycine 750
Leucine 6106
Alanine 5950
Serine 5951
Valine 6287
Glutamic acid 33032
Phenylalanine 6140
Methionine 6137
Cysteine 5862
Proline 145742
Tyrosine 6057
Tryptophan 9060
Histidine 6274
Lysine (B10760008) 5962
Arginine 232
Aspartic acid 5960
Isoleucine 6306
Threonine 6288
Asparagine 6267
Glutamine 5961
Heptafluorobutyric acid 69943
Acetonitrile 6342
Formic acid 284
Trifluoroacetic acid 6422
Methanol 887
Dimethyl sulfoxide 679
γ-Cyclodextrin 444049
Sodium taurocholate 23666874
5-Iodoacetamidofluorescein 162391

Gly Gly Leu in the Context of Peptide Mimetics and Analogues

Design and Synthesis of Gly-Gly-Leu Mimetics

The design of this compound mimetics involves the strategic replacement of one or more of its amide bonds with non-peptidic linkers or the alteration of its amino acid components to achieve improved stability, bioavailability, and receptor affinity. The synthesis of these mimetics often employs both solid-phase and solution-phase chemical techniques.

A key objective in creating peptidomimetics is to produce molecules that are resistant to hydrolysis by proteases. For the this compound sequence, this can be achieved by replacing the peptide bonds with isosteres that are not recognized by enzymes. Given the importance of oligoglycine sequences in various biological contexts, developing non-hydrolyzable mimics of the Gly-Gly portion is a significant area of research. rsc.org

One approach involves the use of alkene dipeptide isosteres, where the amide bond is replaced by a carbon-carbon double bond. For instance, (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres have been synthesized as surrogates for the Gly-Gly trans-peptide bond. rsc.org These isosteres can then be incorporated into a larger peptide sequence, such as one terminating in leucine (B10760876), to create a non-hydrolyzable this compound mimetic. The synthesis of these mimics can be challenging, requiring stereoselective methods to form the desired alkene geometry and ensuring compatibility with standard peptide synthesis protocols like Fmoc-based solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net Research has shown that even a simple Gly-Gly dipeptide mimic with a tetra-substituted alkene replacing the peptide bond can influence the secondary structure of the peptide, for example, by promoting the formation of a β-hairpin. rsc.orgresearchgate.net

Another strategy for creating non-hydrolyzable backbones is the use of oxetanyl peptides, where an amide bond is replaced by an oxetanylamine fragment. acs.org This creates a pseudo-dipeptide with a similar hydrogen bond donor/acceptor pattern to the original peptide but with increased stability. acs.orgacs.org

Retro-inverso modification is a powerful technique for creating peptidomimetics with enhanced stability towards proteolytic degradation. google.com This strategy involves reversing the direction of one or more peptide bonds and using D-amino acids instead of L-amino acids at the modification site. google.com A complete retro-inverso analogue of this compound would have the sequence D-Leu-D-Gly-D-Gly, with all peptide bonds reversed. However, partial retro-inverso modifications, where only a single peptide bond is altered, are often more successful in retaining biological activity. google.comnih.gov

For this compound, a partial retro-inverso modification could be made at the Gly-Gly or Gly-Leu junction. For example, reversing the bond between the first and second glycine (B1666218) would involve replacing Gly with a corresponding gem-diaminoalkyl residue and the second Gly with a malonate derivative. aai.org While complete retro-inverso analogues often lack biological activity, partial modifications have been shown to yield compounds that can be full agonists or even more potent than the parent peptide. nih.govnih.gov These analogues are also valuable tools for studying peptide-receptor interactions, as they can help to elucidate the importance of specific backbone and side-chain orientations for biological function. aai.org

Non-Hydrolyzable Peptidomimetics of this compound

Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies of this compound analogues are crucial for understanding how modifications to its structure affect its biological activity. These studies often involve systematically altering each amino acid residue or the peptide backbone and assessing the impact on a specific biological function.

The this compound sequence is a component of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). annualreviews.org Extensive SAR studies on Leu-enkephalin have provided insights into the role of the this compound portion. For example, replacing the glycine residues can impact the flexibility of the peptide, which is important for its binding to opioid receptors. rsc.org

In other contexts, analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG) have been synthesized to probe the structural requirements for its modulatory effects on dopamine (B1211576) receptors. nih.govnih.gov In these studies, the leucine residue was replaced with various other aliphatic and aromatic amino acids. nih.gov The results indicated that while some substitutions were tolerated, others led to a loss of activity, highlighting the importance of the leucine side chain for biological function. For instance, replacing leucine with L-2-aminohexanoic acid or L-phenylalanine resulted in analogues with significant activity. nih.gov Similarly, modifications at the N-terminal proline residue showed that it was not essential for the tripeptide's ability to modulate dopamine receptors, as several analogues with other heterocyclic amino acids at this position retained activity. nih.gov

These examples, while not directly on this compound itself, demonstrate the principles of SAR studies that would be applied to understand its functional role in a given biological system. Such studies would involve synthesizing a library of this compound analogues with substitutions at each position and evaluating their biological activity to build a comprehensive SAR profile.

This compound as a Building Block for Complex Peptide Structures

This compound and its protected derivatives are valuable building blocks in the synthesis of more complex peptides and peptidomimetics. chemimpex.com Its utility stems from the defined sequence of a flexible glycine-rich region coupled with a hydrophobic leucine residue. This combination can be strategically incorporated into larger peptide chains to introduce specific structural features or to act as a spacer.

In solid-phase peptide synthesis (SPPS), protected forms of this compound, such as Fmoc-Gly-Gly-Leu-OH, can be coupled to a growing peptide chain on a solid support. smolecule.com This allows for the efficient and stepwise construction of larger peptides containing the this compound motif. The use of such pre-formed tripeptide units can streamline the synthesis process and improve yields, especially in the creation of long or difficult peptide sequences.

Future Directions and Research Opportunities

Exploring Novel Biological Functions of Gly-Gly-Leu

While some biological activities of this compound have been identified, there remains a vast, unexplored landscape of its potential roles in biological systems. Future research will likely focus on uncovering new functions and mechanistic insights. For instance, studies have highlighted the immunomodulatory potential of peptides rich in specific amino acids like glycine (B1666218) and leucine (B10760876), which may be involved in immunoglobulin synthesis and immune regulation. mdpi.com Further investigation into how this compound and its derivatives interact with immune cells and signaling pathways could reveal novel therapeutic avenues for inflammatory and autoimmune diseases. nih.gov

Additionally, the role of small peptides as signaling molecules is an area of growing interest. agriculturejournals.czresearchgate.net Research could explore whether this compound can act as a signaling molecule in various physiological processes, potentially influencing cellular functions like proliferation and protein synthesis. agriculturejournals.czresearchgate.net The discovery of dipeptides in meteorites, such as Gly-Gly, suggests the potential for abiotic synthesis and a role in prebiotic chemistry, opening up avenues for research into the fundamental origins of life. researchgate.net

Advanced Computational Approaches for this compound Design and Interaction Prediction

The development of sophisticated computational tools is revolutionizing peptide and protein research. oup.comrsc.orgrjsocmed.comjove.com These methods offer a cost-effective and efficient alternative to traditional experimental techniques for predicting and analyzing peptide-protein interactions. oup.comrjsocmed.com

Future research will increasingly rely on these computational approaches for:

De Novo Design: Machine learning and deep learning models can be used to design novel this compound derivatives with specific desired properties. rsc.orgarxiv.org These models can learn from vast datasets of known peptide sequences and structures to generate new candidates with enhanced bioactivity or stability. arxiv.org

Interaction Prediction: Advanced algorithms can predict the binding affinity and specificity of this compound and its analogs to target proteins. oup.comrsc.orgoup.com This is crucial for identifying potential drug targets and understanding the molecular basis of the peptide's biological effects. rjsocmed.comoup.com Techniques like molecular dynamics simulations can further elucidate the conformational changes that occur during peptide-protein binding. rsc.org

Structure-Based Design: By combining sequence and structural information, researchers can create more accurate predictive models. rsc.orgjove.com This allows for the rational design of peptides with optimized binding characteristics. jove.comuniversiteitleiden.nl

Computational ApproachApplication in this compound ResearchPotential Outcome
Machine Learning/Deep Learning Design of novel this compound derivatives.Peptides with enhanced therapeutic properties. rsc.orgarxiv.org
Molecular Docking Predicting binding poses and affinities to target proteins.Identification of new biological targets. rsc.org
Molecular Dynamics Simulations Modeling the dynamic interactions between this compound and proteins.Understanding the mechanism of action at an atomic level. rsc.org
Sequence- and Structure-Based Prediction Identifying potential protein binding partners from large databases.Uncovering novel biological pathways involving this compound. oup.comrsc.org

Development of this compound-Based Biomaterials with Tunable Properties

The unique properties of peptides make them ideal building blocks for advanced biomaterials. nih.govnih.govrsc.org this compound, as a short peptide sequence, can be incorporated into larger polymer structures to create biomaterials with specific and tunable functionalities. nih.govbohrium.comacs.org

Key areas of future research include:

Self-Assembling Peptides: Investigating the self-assembly properties of this compound and its derivatives to form nanostructures like hydrogels. bohrium.comacs.org These materials have potential applications in drug delivery and tissue engineering. bohrium.comacs.org

Stimuli-Responsive Biomaterials: Designing "smart" biomaterials that can respond to specific environmental cues such as pH, temperature, or enzymes. bohrium.comacs.org This allows for controlled drug release or changes in material properties at a target site. bohrium.com

Bioactive Scaffolds: Incorporating this compound into scaffolds for tissue engineering to mimic the natural extracellular matrix and promote cell adhesion, growth, and differentiation. nih.govnih.govrsc.orgtandfonline.com For example, polyurethane scaffolds containing a Gly-Leu linkage have been developed as biodegradable and flexible materials for soft tissue engineering. tandfonline.com

Injectable Hydrogels: Developing injectable peptide-based hydrogels that can be delivered in a minimally invasive manner and form a scaffold in situ for tissue regeneration or localized drug delivery. rsc.org

The tunability of these peptide-based biomaterials, allowing for the independent modification of properties like elasticity, biodegradability, and cell signaling, makes them highly attractive for a wide range of biomedical applications. nih.gov

Clinical Translational Research of this compound and its Derivatives

The ultimate goal of much of the research into this compound and its derivatives is their translation into clinical applications. This will require a concerted effort across several research domains.

Future directions in clinical translational research include:

Development of Peptide-Based Drugs: The specificity and efficacy of peptides make them promising candidates for drug development. rsc.org Research into modifying the this compound sequence could lead to the discovery of novel antagonists or agonists for various receptors, as has been demonstrated with other peptides. nih.govnih.govnih.gov

Targeted Drug Delivery: Attaching this compound or its derivatives to drug delivery systems, such as polymersomes, can enhance their targeting to specific tissues or cells. nih.gov For example, peptide linkers that are cleavable by specific enzymes found in cancer cells can be used to trigger drug release at the tumor site. nih.gov

Radiolabeled Peptides for Imaging and Therapy: The use of radiopeptides in nuclear oncology for both diagnostic imaging and targeted radionuclide therapy is a rapidly growing field. mdpi.comresearchgate.net Derivatives of this compound could potentially be developed as carriers for radionuclides to target and treat various cancers. mdpi.com

Preclinical and Clinical Trials: Rigorous preclinical testing in animal models will be necessary to evaluate the efficacy and safety of any new this compound-based therapeutic or diagnostic agent. mdpi.com Successful preclinical results could then pave the way for clinical trials in humans. clinicaltrialsregister.euclinicaltrialsregister.eu

The journey from basic research to clinical application is long and complex, but the foundational knowledge being built around peptides like this compound provides a strong basis for future therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the established chemical synthesis methods for Gly-Gly-Leu, and how do experimental conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via stepwise chemical acylations using leucine and chloroacetyl chloride. The process involves sequential reactions:

Acylation : React leucine with chloroacetyl chloride to form Gly-Leu-Cl.

Ammonolysis : Treat Gly-Leu-Cl with ammonia to yield Gly-Leu.

Repeat : Acylate Gly-Leu with chloroacetyl chloride to form this compound-Cl, followed by ammonolysis for the final product .

  • Critical Parameters : Temperature control (<5°C prevents side reactions), molar ratios (excess chloroacetyl chloride ensures complete acylation), and purification via recrystallization or HPLC. Reported yields exceed 56% with >99% purity when optimized .

Q. How should researchers design experiments to validate the identity and purity of synthesized this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 275.3 g/mol) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., α-protons of glycine at δ 3.8–4.2 ppm, leucine methyl groups at δ 0.8–1.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 220 nm) to assess purity. Include synthetic standards for retention time matching .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to study this compound’s conformational dynamics in aqueous environments?

  • Methodological Answer :

  • Force Fields : Use AMBER or CHARMM with explicit water models (e.g., TIP3P) to simulate solvation effects.
  • Thermostat Coupling : Apply the Berendsen thermostat (time constant = 0.1 ps) to maintain temperature stability without oversampling high-energy states .
  • Sampling : Run simulations ≥100 ns to capture backbone flexibility, particularly at the Leu residue’s sidechain. Analyze root-mean-square deviation (RMSD) and radius of gyration (Rg) to quantify structural stability .
  • Validation : Compare simulation-derived collision cross-sections (CCS) with ion mobility spectrometry (IMS) data to resolve discrepancies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically review experimental variables (e.g., peptide concentration, cell lines, assay protocols). For example, discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility.
  • Orthogonal Assays : Confirm bioactivity using both in vitro (e.g., MIC assays) and in silico (e.g., molecular docking to target proteins) approaches.
  • Data Normalization : Standardize activity metrics (e.g., IC50) against reference compounds to control for batch-to-batch variability .

Q. How do ion mobility spectrometry (IMS) and electron transfer dissociation (ETD) enhance structural analysis of this compound?

  • Methodological Answer :

  • IMS : Measure collision cross-sections (CCS) to distinguish folded vs. extended conformers. For this compound, CCS values <100 Ų suggest compact structures stabilized by hydrogen bonding .
  • ETD : Fragment protonated peptides via electron transfer to map cleavage patterns (e.g., preferential cleavage at Leu’s N-terminal). Use DFT calculations (e.g., B3LYP/6-31+G*) to model zwitterionic intermediates and validate fragmentation pathways .

Experimental Design & Reproducibility

Q. What are best practices for documenting this compound synthesis and characterization to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify reaction times, solvent ratios, and purification steps (e.g., “stirred at 4°C for 24 h” instead of “stirred overnight”).
  • Raw Data Archiving : Publish HPLC chromatograms, NMR spectra, and MS profiles in supplementary materials.
  • Reagent Batches : Disclose sources and purity grades of reagents (e.g., “chloroacetyl chloride, Sigma-Aldrich, ≥99%”).
  • Constraints : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to critical steps .

Q. How can researchers address low yields in this compound synthesis due to side reactions?

  • Methodological Answer :

  • Side Reaction Mitigation :
  • Use ice baths during acylation to minimize hydrolysis.
  • Add coupling agents (e.g., HOBt/DIC) to enhance amine reactivity.
  • Byproduct Identification : Employ LC-MS to detect and quantify impurities (e.g., diastereomers or truncated peptides).
  • Process Optimization : Apply design-of-experiment (DoE) frameworks to test variables (e.g., temperature, stoichiometry) and identify optimal conditions .

Data Validation & Reporting

Q. How should conflicting computational and experimental data on this compound’s stability be reconciled?

  • Methodological Answer :

  • Error Analysis : Compare force field limitations (e.g., AMBER’s underestimation of hydrophobic interactions) with experimental uncertainties (e.g., ±5% in IMS measurements).
  • Hybrid Methods : Integrate MD simulations with circular dichroism (CD) spectroscopy to correlate predicted α-helix propensity with observed secondary structure .

Q. What ethical and procedural standards apply when using this compound in biological studies?

  • Methodological Answer :

  • Ethical Approvals : Obtain institutional review board (IRB) clearance for in vivo studies (e.g., toxicity assays in animal models).
  • Data Transparency : Disclose all conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight275.3 g/mol (MS)
HPLC Retention Time8.2 min (C18, 0.1% TFA/MeCN gradient)
CCS (N₂ buffer gas)98.5 Ų (IMS)
Optimal Synthesis Yield56% (recrystallized)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.